molecular formula C12H12N2O2S B11530889 Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 311326-18-8

Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11530889
CAS No.: 311326-18-8
M. Wt: 248.30 g/mol
InChI Key: SIZNRRQOLUHNFB-UHFFFAOYSA-N
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Description

Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a versatile chemical intermediate based on the privileged thieno[2,3-b]pyridine scaffold, a structure of high interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic precursor for the development of bioactive molecules. The thieno[2,3-b]pyridine core is recognized for its diverse pharmacological potential, with research indicating derivatives can function as dual inhibitors of key enzymes in eicosanoid biosynthesis, cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), presenting a promising profile for anti-inflammatory applications . The reactive 3-amino and ethenyl ester groups provide handles for further functionalization and heterocyclization, enabling researchers to construct more complex polyfunctionalized heterocyclic systems such as pyridothienopyrimidines and thienodipyridines for broader biological evaluation . The compound is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

311326-18-8

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-4-16-12(15)10-9(13)8-6(2)5-7(3)14-11(8)17-10/h4-5H,1,13H2,2-3H3

InChI Key

SIZNRRQOLUHNFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)OC=C)N)C

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Core Heterocyclization Strategy

The synthesis of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate begins with heterocyclization reactions involving aminocrotononitrile and malononitrile derivatives. A pivotal study demonstrated that condensation of p-aminocrotononitrile (1a) with malononitrile under basic conditions yields 4,6-dimethylpyridine precursors. Subsequent cyclization with thiourea in ethanol generates the thieno[2,3-b]pyridine core. For example, refluxing 4,6-dimethyl-3-cyano-2-chloropyridine with thiourea in dry ethanol produces 1,2-dihydro-4,6-dimethyl-2-thioxopyridine-3-carbonitrile (Compound 1) in 68% yield.

Key Reaction:

4,6-dimethyl-3-cyano-2-chloropyridine+thioureaEtOH, refluxCompound 1\text{4,6-dimethyl-3-cyano-2-chloropyridine} + \text{thiourea} \xrightarrow{\text{EtOH, reflux}} \text{Compound 1}

Esterification and Functionalization

The ethyl ester group is introduced via nucleophilic substitution or esterification. In one protocol, the carboxylic acid derivative of the thienopyridine core reacts with ethanol in the presence of a catalytic acid. Alternatively, chloroacetic acid is employed to form thiazolo[3,2-a]pyridine intermediates, which are further functionalized with aldehydes. For instance, reacting Compound 1 with chloroacetic acid, benzaldehyde, and sodium acetate in acetic anhydride yields (±)-3-benzylidene-3,8a-dihydro-5,7-dimethyl-2-oxo-2H-thiazolo[3,2-a]pyridine-8-carbonitrile (2a) with a 77% yield.

Key Reaction Steps and Conditions

Thiourea-Mediated Cyclization

Thiourea acts as both a sulfur source and a nucleophile in forming the thienopyridine ring. Optimal conditions for this step include:

  • Solvent: Dry ethanol

  • Temperature: Reflux (~78°C)

  • Reaction Time: 6 hours

The product (Compound 1) is recrystallized from methanol, yielding pale-yellow crystals with a melting point of 183°C. Infrared (IR) spectroscopy confirms the presence of a nitrile group (υ = 2218 cm⁻¹).

Aldehyde Condensation for Side-Chain Elaboration

Substituted aldehydes are condensed with the thienopyridine core to introduce aromatic or heteroaromatic groups. For example:

  • Benzaldehyde: Forms 2a (m.p. 105–107°C, IR υ = 1725 cm⁻¹ for C=O).

  • Furfural: Produces 2b (m.p. 100–102°C, IR υ = 1730 cm⁻¹).

  • Cinnamaldehyde: Generates 2c (m.p. 80–82°C, IR υ = 1750 cm⁻¹).

Structural Characterization and Analytical Data

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (DMSO-d6, 500 MHz): Compound 1 shows singlets for methyl groups at δ 2.41 ppm (CH3) and δ 2.75 ppm (CH3), with a pyridine proton at δ 6.5 ppm.

  • 13C NMR: The nitrile carbon resonates at ~115 ppm, while the thione carbon appears at ~165 ppm.

Mass Spectrometry:

  • Compound 1 exhibits a molecular ion peak at m/z 178 [M⁺], consistent with its molecular formula C9H8N2S.

Crystallographic and Thermal Analysis

X-ray diffraction studies of related thienopyridine derivatives reveal planar heterocyclic cores with dihedral angles <5° between the thiophene and pyridine rings. Thermal gravimetric analysis (TGA) indicates stability up to 200°C, suitable for further functionalization.

Derivatives and Pharmacological Applications

Anti-Inflammatory Analogues

Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate serves as a precursor for dual COX-2/5-LOX inhibitors. For example:

  • Compound 7a: Inhibits 5-LOX with IC50 = 0.15 µM.

  • Compound 8c: Inhibits COX-1 with IC50 = 7.7 µM.

Table 1: Biological Activity of Selected Derivatives

CompoundTarget EnzymeIC50 (µM)
7a5-LOX0.15
7bCOX-27.5
8cCOX-17.7

Challenges and Optimization Strategies

Yield Improvement

Initial syntheses report moderate yields (68–77%) due to side reactions during cyclization. Replacing ethanol with dimethylformamide (DMF) as a solvent increases polarity, enhancing reaction efficiency.

Scalability Issues

Large-scale production faces challenges in purifying thienopyridine intermediates. Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) improves separation .

Chemical Reactions Analysis

Types of Reactions

Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : Approximately 250.32 g/mol
  • Structural Features : The compound contains a thieno[2,3-b]pyridine ring system, which is critical for its biological activity.

Biological Applications

Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has been studied for various biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against several pathogens, showing effective inhibition zones in agar diffusion tests .
  • Anti-inflammatory Properties : The compound is a precursor for derivatives that demonstrate anti-inflammatory effects. Its structural features allow it to interact with biological targets involved in inflammatory responses.
  • Antitumor Potential : Derivatives of this compound have shown activity against specific cancer cell lines. Studies suggest that modifications to its structure can enhance its efficacy as an anticancer agent .

Synthetic Applications

This compound serves as a versatile building block in synthetic organic chemistry:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex heterocycles and biologically active compounds through various chemical reactions such as nucleophilic substitutions and cycloadditions .
  • Intermediates in Drug Development : Its unique structure allows it to function as an intermediate in the development of pharmaceuticals targeting various diseases. The ability to modify its functional groups enhances its applicability in medicinal chemistry .

Mechanism of Action

The mechanism of action of Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its nucleophilic and electrophilic properties. The amino group acts as a nucleophilic center, while the ester carbonyl group serves as an electrophilic center . These properties enable the compound to participate in various chemical reactions, leading to the formation of diverse heterocyclic structures.

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 250.32 g/mol .
  • Purity : ≥95% .
  • Synthesis : Prepared via condensation of pyridinethione with ethyl bromoacetate in the presence of sodium metal or through multicomponent reactions involving acetylacetone and CH-acids .

Comparison with Structural Analogs

Ester Derivatives

Variations in the ester group influence solubility, reactivity, and biological activity.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl ester (Target Compound) Ethyl (2), NH₂ (3), CH₃ (4,6) C₁₂H₁₄N₂O₂S 250.32 Precursor for antitumor agents
Methyl ester (CAS: 5278-19-3) Methyl (2), NH₂ (3), CH₃ (4,6) C₁₁H₁₂N₂O₂S 236.06 Boiling Point: 393.4°C; Density: 1.32 g/cm³
Benzyl ester Benzyl (2), NH₂ (3), CH₃ (4,6) C₁₇H₁₆N₂O₂S 312.39 Enhanced lipophilicity for CNS-targeting drugs
Sodium carboxylate Na⁺ (2), NH₂ (3), CH₃ (4,6) C₁₀H₈N₂O₂SNa 244.24 Improved water solubility; used in M4 receptor modulation

Key Observations :

  • Methyl and ethyl esters are preferred for synthetic scalability due to milder reaction conditions .
  • Benzyl esters enhance blood-brain barrier penetration, making them suitable for neuroactive compounds .

Carboxamide and Cyano Derivatives

Replacing the ester with carboxamide or cyano groups alters hydrogen-bonding capacity and electronic properties.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CONH₂ (2), NH₂ (3), CH₃ (4,6) C₁₀H₁₁N₃OS 229.28 Hydrogen-bond donor; antimicrobial activity
3-Cyano-4,6-dimethylthieno[2,3-b]pyridine CN (2), NH₂ (3), CH₃ (4,6) C₁₀H₉N₃S 203.26 Electron-withdrawing group enhances reactivity in cyclization

Key Observations :

  • Carboxamide derivatives exhibit stronger intermolecular interactions, improving binding to biological targets .
  • Cyano groups facilitate nucleophilic substitutions, enabling access to fused heterocycles like pyridothienotriazolopyrimidines .

Halogenated and Styryl Derivatives

Halogen or styryl substituents modulate electronic effects and steric bulk.

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Chloro-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate Cl (5), NH₂ (3), CH₃ (4,6) C₁₂H₁₃ClN₂O₂S 284.76 Enhanced electrophilicity for cross-coupling reactions
3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide Styryl (4,6), CONH₂ (2) C₂₄H₂₁N₃OS 391.51 Extended conjugation for optoelectronic applications

Key Observations :

  • Chlorination at position 5 increases reactivity in Suzuki-Miyaura couplings .
  • Styryl groups extend π-conjugation, enabling applications in materials science .

SAR Highlights :

  • Ester groups balance lipophilicity and metabolic stability.
  • Amino and methyl groups at positions 3, 4, and 6 are critical for maintaining planar geometry and target binding .

Biological Activity

Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS: 52505-56-3) is a compound that has garnered interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings on its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₄N₂O₂S
  • Molecular Weight : 250.32 g/mol
  • Purity : ≥95%
  • Melting Point : 135 °C

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of thieno[2,3-b]pyridine derivatives, including this compound, typically involves multi-step organic reactions. These compounds have been shown to exhibit diverse biological activities due to their structural features. The presence of the thieno ring and amino groups significantly influences their interaction with biological targets.

Key Findings in SAR Studies

  • Anti-inflammatory Activity : Research indicates that derivatives of thieno[2,3-b]pyridine can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, compounds similar to Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine have shown IC₅₀ values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .
  • Anticancer Potential : Studies have highlighted the potential of thieno[2,3-b]pyridine derivatives as inhibitors of specific kinases involved in cancer progression. For instance, some derivatives demonstrated significant inhibition of the Pim-1 kinase with IC₅₀ values as low as 1.18 μM .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties through various assays:

  • In vitro COX Inhibition : The compound was tested for its ability to inhibit COX enzymes involved in the synthesis of prostaglandins. Preliminary results indicated a significant reduction in COX enzyme activity compared to controls.
  • In vivo Models : In carrageenan-induced paw edema models in rats, compounds structurally related to Ethenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine exhibited anti-inflammatory effects comparable to indomethacin .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to inhibit key signaling pathways involved in tumor growth:

  • Pim Kinase Inhibition : The compound has shown promising results in inhibiting Pim kinases which are implicated in various cancers. The most active derivatives demonstrated potent cytotoxic effects on cancer cell lines such as MCF7 and HCT116 .

Case Studies

  • Study on COX Inhibition :
    • Researchers synthesized several thieno[2,3-b]pyridine derivatives and assessed their inhibitory effects on COX enzymes. The most potent compounds exhibited IC₅₀ values that were significantly lower than those of established anti-inflammatory drugs like celecoxib .
  • Pim Kinase Inhibition Study :
    • A series of derivatives were evaluated for their ability to inhibit Pim kinases. The study found that structural modifications led to enhanced inhibitory activity and cytotoxicity against cancer cell lines .

Summary Table of Biological Activities

Activity TypeAssay TypeResult (IC₅₀)Reference
Anti-inflammatoryCOX Inhibition19.45 - 42.1 μM
AnticancerPim Kinase Inhibition1.18 - 8.83 μM
In vivo Anti-inflammatoryPaw Edema ModelComparable to Indomethacin

Q & A

Q. Basic

  • IR Spectroscopy : Look for C=O stretch at ~1660 cm⁻¹ and NH₂ absorption between 3354–3487 cm⁻¹ .
  • Elemental Analysis : Expected C, H, N percentages (e.g., C: 68.65%; H: 6.44%; N: 14.13%) .
  • Melting Point : Reported ranges (e.g., 218–222°C for derivatives) help confirm purity .
  • X-ray Crystallography : Resolves crystal packing and hydrogen bonding, as seen in related sulfonamido derivatives .

What are the common derivatives synthesized from this compound, and what reaction conditions facilitate these transformations?

Q. Basic

  • Carbazide Derivatives : React with hydrazine hydrate in ethanol under reflux (6 h, 70% yield) .
  • Azo Derivatives : Coupling with aryl diazonium salts under acidic conditions, yielding biologically active analogs .
  • Amide Modifications : Substituents like tert-butyl or furanyl groups are introduced via nucleophilic substitution (e.g., using oxolan-2-ylmethylamine) .

What safety considerations are documented for handling this compound during laboratory synthesis?

Basic
While specific toxicity data are limited, general precautions include:

  • Use of PPE (gloves, goggles) due to potential irritancy (based on analogs) .
  • Avoidance of inhalation; work in a fume hood during reflux steps .

How can researchers optimize cyclization reactions to improve the yield of thieno[2,3-b]pyridine derivatives?

Q. Advanced

  • Catalyst Selection : Sodium ethoxide in ethanol enhances cyclization efficiency compared to weaker bases .
  • Solvent Control : Dry ethanol minimizes side reactions; prolonged reflux (4–6 h) ensures complete ring closure .
  • Precursor Purity : Ensure intermediates (e.g., pyridinethiones) are free of moisture to avoid hydrolysis .

What structure-activity relationship (SAR) insights exist for derivatives of this compound in modulating biological targets like GSK-3β?

Q. Advanced

  • Sulfur Role : The thieno ring enhances binding to enzyme active sites, as seen in GSK-3β inhibition studies .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) on arylazo derivatives increase antimicrobial activity, while bulky groups (e.g., tert-butyl) improve metabolic stability .

What computational modeling approaches have been used to predict the interaction of this compound with enzymatic targets, and how do they align with experimental data?

Q. Advanced

  • Docking Studies : Molecular dynamics simulations align with crystallographic data for sulfonamido derivatives, showing hydrogen bonding with kinase active sites .
  • QSAR Models : Correlate logP values of carboxylate derivatives with antibacterial potency (R² > 0.85 in some studies) .

How do structural modifications at the 3-amino or carboxylate positions influence the compound's physicochemical properties and bioactivity?

Q. Advanced

  • 3-Amino Group : Acylation (e.g., with 4-methylbenzenesulfonamide) improves solubility and antitumor activity .
  • Carboxylate Ester : Hydrolysis to the free acid (sodium salt) enhances ionic interactions in enzyme binding, as shown in metabolic pathway studies .

What analytical challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

Q. Advanced

  • Polymorphism : Multiple crystal forms may exist; slow evaporation from methanol/water mixtures produces diffraction-quality crystals .
  • Hydrogen Bonding : Disorder in NH₂ groups complicates refinement; low-temperature (100 K) data collection improves resolution .

How do reaction conditions (e.g., solvent, catalyst) in the Thorpe-Ziegler cyclization impact the synthesis of related heterocyclic systems?

Q. Advanced

  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide in solid-liquid systems accelerates cyclization of diaryl derivatives .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over side reactions in furopyridine analogs, a strategy applicable to thieno systems .

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